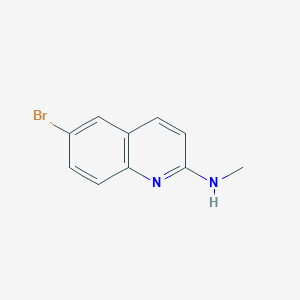

6-bromo-N-methylquinolin-2-amine

Description

6-Bromo-N-methylquinolin-2-amine (CAS: 203506-01-8) is a substituted quinoline derivative featuring a bromine atom at position 6, an amine group at position 2, and a methyl group attached to the nitrogen of the amine. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol. This compound is primarily utilized as a pharmaceutical intermediate in research settings, particularly in kinase inhibitor development and small-molecule drug discovery .

Properties

IUPAC Name |

6-bromo-N-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-5-2-7-6-8(11)3-4-9(7)13-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISUPOCLWBILRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-methylquinolin-2-amine typically involves the bromination of N-methylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where N-methylquinolin-2-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-methylquinolin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted quinolines.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-N-methylquinolin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives used in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-methylquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact mechanism may vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 6-bromo-N-methylquinolin-2-amine and related compounds:

Key Observations

Positional Isomerism: The position of the amine group (C2 vs. C4) significantly impacts electronic distribution. For example, 6-bromo-N-methylquinolin-4-amine exhibits distinct reactivity in coupling reactions compared to the C2 isomer due to differences in resonance stabilization .

Heterocycle Modifications: Replacing quinoline with quinazoline (e.g., 6-bromo-N,N-dimethyl-2-quinazolinamine) introduces an additional nitrogen atom, altering hydrogen-bonding capabilities and binding affinity in kinase inhibitors .

Safety and Handling: this compound lacks comprehensive hazard classification data, whereas analogs like 6-bromo-3-methylquinolin-2-amine have documented safety protocols, including recommendations for light-sensitive storage .

Research and Application Insights

- Kinase Inhibitor Development: Compounds like 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine () highlight the role of brominated quinolines in targeting ATP-binding pockets. The bromine atom enhances hydrophobic interactions, while methyl/aryl groups fine-tune selectivity .

- Synthetic Challenges : Derivatives with bulky substituents (e.g., N-phenyl groups) require optimized crystallization conditions, often resolved using SHELXL or SHELXT software for structural refinement .

Biological Activity

6-Bromo-N-methylquinolin-2-amine is a quinoline derivative notable for its diverse biological activities, which have made it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 2nd position of the quinoline ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of DNA Synthesis : It has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its potential use as an antimicrobial agent.

- Interaction with Bromodomain Proteins : The compound has demonstrated the ability to displace BRD9 bromodomain from chromatin, indicating potential implications in cancer therapies targeting epigenetic regulators .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are being explored for their effectiveness against various bacterial strains, making them candidates for new antibiotic therapies.

Anticancer Potential

Quinoline derivatives have been recognized for their anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation positions it as a potential lead compound in cancer drug development. Studies suggest that it may affect pathways related to tumor growth and metastasis .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoquinoline | Lacks N-methyl group | Antimicrobial, less potent than this compound |

| N-Methylquinolin-2-amine | Lacks bromine substitution | Moderate biological activity |

| 6-Chloro-N-methylquinolin-2-amine | Similar structure with chlorine | Comparable activity but less effective than the brominated variant |

The presence of both the bromine atom and the N-methyl group in this compound enhances its reactivity and biological efficacy compared to other derivatives.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria. The compound's mechanism involved disrupting bacterial DNA synthesis, which was confirmed through in vitro assays.

- Cancer Research : In a series of experiments assessing the anticancer properties of quinoline derivatives, this compound was found to induce apoptosis in cancer cell lines. Its effectiveness was attributed to the inhibition of critical pathways involved in cell proliferation and survival .

- Bromodomain Targeting : Recent investigations into epigenetic modulators highlighted that this compound effectively interacts with BRD9, suggesting potential applications in treating cancers associated with dysregulated bromodomain proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.